molecular formula C18H14N4OS2 B4426356 2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B4426356
M. Wt: 366.5 g/mol
InChI Key: VAMZYHYWGODTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of 2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been found to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, and has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are a number of future directions for research on 2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents for the treatment of cancer. Another area of interest is the study of the biochemical and physiological effects of this compound in other disease models, such as inflammation and neurodegenerative diseases. Finally, there is a need for further research into the mechanism of action of this compound, in order to better understand its potential therapeutic applications.

Scientific Research Applications

2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been used extensively in scientific research, particularly in the field of cancer biology. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to have potential as a therapeutic agent for the treatment of various types of cancer.

properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c1-12-16(13-6-3-2-4-7-13)22-18(25-12)21-15(23)11-24-17-14(10-19)8-5-9-20-17/h2-9H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMZYHYWGODTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=C(C=CC=N2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

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